![molecular formula C22H19ClF3NO3 B7729769 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7729769.png)
3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that features a chromen-4-one core structure This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, a piperidin-1-ylmethyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core structure.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Piperidin-1-ylmethyl Substitution: This step involves the substitution of a piperidin-1-ylmethyl group onto the chromen-4-one core, typically through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Addition: The compound can undergo addition reactions with various reagents, such as halogens or hydrogen.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Molecular Formula
IUPAC Name
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Pharmaceutical Applications
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Drug Development :
- The unique structure of this compound makes it a candidate for developing drugs targeting specific enzymes or receptors involved in various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways can lead to novel therapeutic agents.
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Mechanism of Action :
- The compound's mechanism involves binding to specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in pharmacological research.
Biological Research
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Biological Activity :
- Preliminary studies suggest that this compound exhibits significant biological activities, particularly in oncology and neuropharmacology. It can be utilized as a probe to study molecular interactions and pathways within biological systems.
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Potential Therapeutic Uses :
- Investigations into its efficacy against specific cancer cell lines have shown promise, indicating that it may inhibit tumor growth through targeted action on cancer-related pathways.
Materials Science
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Development of Advanced Materials :
- The functional groups present in the compound lend themselves to applications in materials science, particularly in creating materials with specific properties such as fluorescence or conductivity. This could lead to innovations in electronic devices or sensors.
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Synthesis Techniques :
- The synthesis of this compound typically involves multiple steps starting from readily available precursors, which can be optimized for large-scale production. Techniques such as continuous flow reactors may enhance yield and purity during synthesis.
Data Table: Summary of Key Applications
Application Area | Description | Potential Impact |
---|---|---|
Pharmaceuticals | Drug development targeting specific enzymes/receptors | Novel therapies for cancer and neurodegeneration |
Biological Research | Study of molecular interactions and pathways | Insights into disease mechanisms |
Materials Science | Development of advanced materials | Innovations in electronics and sensors |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 3-(4-chlorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research focused on the neuropharmacological effects of this compound revealed its ability to interact with neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE include other chromen-4-one derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. Some examples include:
3-(4-BROMOPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
3-(4-METHOXYPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Biological Activity
3-(4-Chlorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenones. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Hydroxy Group : Potentially involved in hydrogen bonding interactions.
- Piperidinylmethyl Group : May facilitate interaction with various biological targets.
- Trifluoromethyl Group : Known for increasing metabolic stability and altering pharmacokinetics.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The compound's functional groups enable it to modulate the activity of these targets, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX), as demonstrated in various studies .
- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
- Antioxidant Activity : The presence of hydroxy and trifluoromethyl groups suggests potential antioxidant properties, which can protect against oxidative stress .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, it has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and melanoma (SK-MEL-5).
Neuropharmacological Effects
The compound's interactions with neurotransmitter systems suggest potential applications in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) has been documented, indicating possible benefits in Alzheimer's disease models.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of the compound against a panel of cancer cell lines at the National Cancer Institute, revealing promising results with sub-micromolar IC50 values against prostate and colon cancer cells .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of the compound in animal models of oxidative stress, demonstrating a reduction in neuronal apoptosis and improved cognitive function .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO3/c23-14-6-4-13(5-7-14)18-19(29)15-8-9-17(28)16(12-27-10-2-1-3-11-27)20(15)30-21(18)22(24,25)26/h4-9,28H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSLKJHUGLVEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.